- Studies on oligomerization and kinetic of pyrolyzing trifluoromethane to tetrafluoroethylene and hexafluoropropylene, Journal of Analytical and Applied Pyrolysis, 2015, 116, 27-33
Cas no 690-27-7 (1-Propene,1,1,3,3,3-pentafluoro-)
1-Propene,1,1,3,3,3-pentafluoro- Chemical and Physical Properties
Names and Identifiers
-
- 1-Propene,1,1,3,3,3-pentafluoro-
- 1,1,3,3,3-pentafluoroprop-1-ene
- 1,1,3,3,3-pentafluoropropene
- 1,1,3,3,3-Pentafluoropropene-1
- 1,1,1,3,3-pentafluoro-2-propene
- 1-Propene,1,1,3,3,3-pentafluoro
- 2H-pentafluoropropene
- 2H-Perfluoroprop-1-ene
- 2-hydropentafluoropropylene
- Propene,1,1,3,3,3-pentafluoro
- AMY6778
- DTXSID8061000
- 1-Propene, 1,1,3,3,3-pentafluoro-
- Propene, 1,1,3,3,3-pentafluoro-
- 690-27-7
- CF3CH=CF2
- 1,1,3,3,3-Pentafluoro-1-propene
- AKOS006230221
- EINECS 211-717-5
- PA8D7ZJF5T
- MFCD00042591
- Fc-1223zc
- 2H-perfluoropropene
- UNII-PA8D7ZJF5T
- NS00019211
- FT-0605993
- SCHEMBL51427
-
- MDL: MFCD00042591
- Inchi: 1S/C3HF5/c4-2(5)1-3(6,7)8/h1H
- InChI Key: QAERDLQYXMEHEB-UHFFFAOYSA-N
- SMILES: FC(/C=C(\F)/F)(F)F
Computed Properties
- Exact Mass: 132.00000
- Monoisotopic Mass: 132
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 94.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 2
Experimental Properties
- Density: 1.336
- Melting Point: -153°C
- Boiling Point: -21°C
- Refractive Index: 1.267
- PSA: 0.00000
- LogP: 2.32910
1-Propene,1,1,3,3,3-pentafluoro- Security Information
- Hazard Statement: Flammable
- Hazardous Material transportation number:UN 3161
- Hazard Category Code: 12
- Safety Instruction: S16-S23-S33-S9
-
Hazardous Material Identification:
- HazardClass:2.2
- Safety Term:2.2
- Risk Phrases:R12
1-Propene,1,1,3,3,3-pentafluoro- Customs Data
- HS CODE:2903399090
- Customs Data:
China Customs Code:
2903399090Overview:
2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-Propene,1,1,3,3,3-pentafluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC5708-5g |
1,1,3,3,3-Pentafluoropropene (FC-1225zc) |
690-27-7 | 98% | 5g |
£120.00 | 2023-09-02 | |
| Apollo Scientific | PC5708-25g |
1,1,3,3,3-Pentafluoropropene (FC-1225zc) |
690-27-7 | 98% | 25g |
£250.00 | 2023-09-02 | |
| Apollo Scientific | PC5708-100g |
1,1,3,3,3-Pentafluoropropene (FC-1225zc) |
690-27-7 | 98% | 100g |
£825.00 | 2023-09-02 | |
| abcr | AB103577-5 g |
1,1,3,3,3-Pentafluoropropene-1, 97%; . |
690-27-7 | 97% | 5 g |
€237.50 | 2023-07-20 | |
| abcr | AB103577-25 g |
1,1,3,3,3-Pentafluoropropene-1, 97%; . |
690-27-7 | 97% | 25 g |
€432.50 | 2023-07-20 | |
| abcr | AB103577-100 g |
1,1,3,3,3-Pentafluoropropene-1, 97%; . |
690-27-7 | 97% | 100 g |
€987.50 | 2023-07-20 | |
| abcr | AB103577-5g |
1,1,3,3,3-Pentafluoropropene-1, 97%; . |
690-27-7 | 97% | 5g |
€343.30 | 2025-04-17 | |
| abcr | AB103577-25g |
1,1,3,3,3-Pentafluoropropene-1, 97%; . |
690-27-7 | 97% | 25g |
€546.60 | 2025-04-17 | |
| abcr | AB103577-100g |
1,1,3,3,3-Pentafluoropropene-1, 97%; . |
690-27-7 | 97% | 100g |
€1359.80 | 2025-04-17 | |
| A2B Chem LLC | AC97659-25g |
1-Propene,1,1,3,3,3-pentafluoro- |
690-27-7 | 98% | 25g |
$313.00 | 2024-04-19 |
1-Propene,1,1,3,3,3-pentafluoro- Production Method
Production Method 1
1-Propene,1,1,3,3,3-pentafluoro- Preparation Products
1-Propene,1,1,3,3,3-pentafluoro- Suppliers
1-Propene,1,1,3,3,3-pentafluoro- Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on 1-Propene,1,1,3,3,3-pentafluoro-
Introduction to 1-Propene,1,1,3,3,3-pentafluoro- (CAS No. 690-27-7)
The compound 1-Propene,1,1,3,3,3-pentafluoro- (CAS No. 690-27-7) is a fluorinated alkene with a unique chemical structure that has garnered significant attention in the field of organic chemistry and pharmaceutical research. Its molecular formula, C5H2Fl5, highlights the presence of five fluorine atoms attached to a propene backbone, making it a member of the perfluorinated hydrocarbons family. This distinctive arrangement imparts exceptional thermal stability and chemical inertness, properties that have opened up diverse applications in both industrial and academic settings.
The synthesis of 1-Propene,1,1,3,3,3-pentafluoro- involves sophisticated organic transformations that require precise control over reaction conditions. Typically, the process begins with the fluorination of propene using highly reactive fluorinating agents such as hydrogen fluoride (HF) or sulfur tetrafluoride (SF4). The introduction of fluorine atoms at specific positions on the carbon chain is critical to achieving the desired pentafluoro-substituted structure. Advanced techniques like catalytic fluorination and electrochemical fluorination have been explored to enhance yield and selectivity in this process.
One of the most compelling aspects of 1-Propene,1,1,3,3,3-pentafluoro- is its potential in pharmaceutical applications. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules. For instance, fluorinated compounds often exhibit increased metabolic stability and better bioavailability compared to their non-fluorinated counterparts. Recent studies have demonstrated that incorporating perfluorinated groups into drug molecules can enhance their binding affinity to biological targets. This has led to the development of novel therapeutic agents with improved efficacy and reduced side effects.
In addition to pharmaceuticals, 1-Propene,1,1,3,3,3-pentafluoro- has found utility in materials science and polymer chemistry. Its high thermal resistance and low reactivity make it an excellent candidate for high-performance polymers used in aerospace and automotive industries. These polymers can withstand extreme temperatures and corrosive environments without degrading, making them ideal for applications where durability is paramount.
The compound's unique electronic properties also make it valuable in the field of organic electronics. Fluorinated alkenes can serve as building blocks for organic semiconductors and light-emitting diodes (OLEDs). The strong electron-withdrawing effect of fluorine atoms can modulate the electronic structure of these materials, leading to enhanced charge transport properties. Researchers are exploring its potential in developing next-generation electronic devices that are more efficient and sustainable.
Recent advancements in computational chemistry have further illuminated the potential of 1-Propene,1,1,3,3,3-pentafluoro-. Molecular modeling studies have revealed insights into its interaction with biological targets at an atomic level. These simulations have helped predict how modifications to its structure could improve its biological activity. Such computational approaches are accelerating the discovery process in drug development by reducing the need for extensive experimental trials.
The environmental impact of using perfluorinated compounds like 1-Propene,1,1,3,3,3-pentafluoro- is also a subject of ongoing research. While these compounds offer numerous benefits in terms of stability and performance, their persistence in the environment raises concerns about long-term ecological effects. Efforts are being made to develop greener synthetic routes that minimize waste and reduce environmental footprint. For instance, biocatalytic methods are being explored as alternatives to traditional chemical fluorination processes.
The future prospects for 1-Propene, CAS No. 690-27-7 are promising, with ongoing research uncovering new applications across multiple disciplines。 As our understanding of its properties grows, so does its potential to contribute to technological innovation and scientific discovery。 Whether in pharmaceuticals, materials science, or electronics, this compound stands at the forefront of cutting-edge research, driving progress towards solving some of today's most pressing challenges.
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